CL-82198 hydrochloride
Description
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide hydrochloride is a synthetic organic compound featuring a benzofuran core linked to a carboxamide group substituted with a 4-morpholin-4-ylbutyl chain. The hydrochloride salt enhances its solubility in polar solvents. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) distinguishes it from analogs with alternative nitrogen-containing substituents.
Properties
IUPAC Name |
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.ClH/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19;/h1-2,5-6,13H,3-4,7-12H2,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOACXKZWXHBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587891 | |
| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307002-71-7, 1188890-36-9 | |
| Record name | 307002-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of (2-Cyanomethoxy)benzonitrile
A cyclization reaction using potassium hydroxide (KOH) in ethanol at 75°C for 3 hours yields 3-amino-1-benzofuran-2-carboxamide (Yield: 65%). The mechanism involves base-induced intramolecular cyclization, followed by hydrolysis of the nitrile group to a carboxamide. Infrared (IR) spectroscopy confirms the presence of carboxamide (1646 cm⁻¹) and amine (3426 cm⁻¹) functionalities.
Alternative Routes via Carboxylic Acid Activation
Patent literature describes ethyl benzofuran-2-carboxylate intermediates, which undergo aminolysis or hydrolysis to yield the carboxylic acid. For example, ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate is reacted with formamide in the presence of sodium methoxide to produce the corresponding carboxamide. This method emphasizes the versatility of ester intermediates in accessing diverse benzofuran carboxamides.
Synthesis of 4-Morpholin-4-ylbutylamine
The morpholine-containing amine is synthesized via alkylation or protection-deprotection strategies:
Alkylation of Morpholine
4-Morpholin-4-ylbutylamine is prepared by reacting morpholine with 1-bromo-4-aminobutane in dichloromethane. The reaction typically employs a molar ratio of 1:1.2 (morpholine:alkylating agent) under reflux for 12–24 hours. Purification via distillation or column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) yields the amine with >70% purity.
Gabriel Synthesis
A phthalimide-protected intermediate is generated by reacting 1,4-dibromobutane with potassium phthalimide. Subsequent displacement with morpholine and hydrazine-mediated deprotection yields 4-morpholin-4-ylbutylamine. This route achieves higher regioselectivity but requires additional steps, reducing overall yield to 50–60%.
Amide Coupling Strategies
Coupling benzofuran-2-carboxylic acid with 4-morpholin-4-ylbutylamine is achieved via activated intermediates:
BOP-Cl-Mediated Coupling
A mixture of benzofuran-2-carboxylic acid (1.0 equiv), 4-morpholin-4-ylbutylamine (1.1 equiv), and BOP-Cl (1.05 equiv) in dichloromethane, catalyzed by triethylamine (2.0 equiv), produces the amide at room temperature in 6 hours. Purification via silica gel chromatography (EtOAc/MeOH 10:1) yields N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide with 65–75% yield.
HATU-Based Coupling
Using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at 0°C to room temperature enhances coupling efficiency, particularly for sterically hindered amines. This method achieves yields up to 85% but requires rigorous exclusion of moisture.
Hydrochloride Salt Formation
The free base is treated with methanolic HCl (1.0–1.2 equiv) at 0–5°C for 1 hour. Precipitation in diethyl ether yields the hydrochloride salt as a white solid (purity >98% by HPLC). Stability studies confirm the salt remains stable for 24 months at 2–8°C.
Analytical Characterization
Key spectroscopic data for N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide hydrochloride:
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| BOP-Cl Coupling | 65–75% | >95% | Mild conditions, scalable | Requires anhydrous solvents |
| HATU Coupling | 80–85% | >98% | High efficiency | Costly reagents, moisture-sensitive |
| Gabriel Synthesis | 50–60% | 90% | Regioselective | Multistep, lower overall yield |
Industrial-Scale Considerations
Patent US20180002305A1 highlights a scalable process using dichloromethane and isopropanol/water (95:5) for intermediates. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions: CL 82198 hydrochloride primarily undergoes the following types of reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the morpholine ring.
Hydrolysis: The amide bond in the compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products include substituted derivatives of CL 82198 hydrochloride.
Hydrolysis: Products include the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Osteoarthritis Treatment
MMP-13 plays a pivotal role in the degradation of cartilage in osteoarthritis. The selective inhibition of this enzyme by CL-82198 has been shown to mitigate cartilage breakdown in vitro and in vivo. Studies indicate that the compound demonstrates minimal inhibitory effects on other MMPs, such as MMP-1 and MMP-9, highlighting its specificity and potential for targeted therapy in osteoarthritis.
Cancer Research
In cancer biology, MMP-13 is associated with tumor invasion and metastasis. By inhibiting this enzyme, CL-82198 could potentially reduce tumor progression and spread. Researchers are exploring its use in developing treatment strategies for various cancers where MMP-13 activity contributes to malignancy.
Synthetic Routes and Stability
The synthesis of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride has been optimized through various methods that ensure high yield and purity. These processes are critical for the compound's development into therapeutic agents . The hydrochloride form enhances solubility, making it suitable for biological applications.
Case Studies and Research Findings
Mechanism of Action
CL 82198 hydrochloride exerts its effects by selectively inhibiting MMP-13. It binds to the entire S1’ pocket of MMP-13, with the morpholine ring docking adjacent to the catalytic zinc atom. This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its activity. The selectivity of CL 82198 hydrochloride for MMP-13 over other matrix metalloproteinases is due to its unique binding mode.
Comparison with Similar Compounds
Key Structural Differences
The primary structural analogs of this compound include N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride (CAS 150515-80-3) and other benzofuran-carboxamide derivatives. The critical distinction lies in the substituent attached to the carboxamide nitrogen:
- Target compound : 4-morpholin-4-ylbutyl group (butyl chain terminated by a morpholine ring).
- Piperidine analog : Piperidin-4-yl group (six-membered amine ring).
Physicochemical Properties
The substituent profoundly impacts solubility, molecular weight, and reactivity:
Key Observations :
- The target compound’s morpholine group likely enhances solubility in polar solvents compared to the piperidine analog.
- The butyl chain in the target compound increases molecular weight and may influence lipophilicity.
Computational and Experimental Comparisons
- Graph-based structural analysis (): Highlights the morpholine’s oxygen as a critical differentiating feature, affecting electronic properties and intermolecular interactions .
- Lumping strategies (): While both compounds share a benzofuran-carboxamide core, their distinct substituents may necessitate separate treatment in reaction modeling or pharmacokinetic studies .
Biological Activity
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride, commonly referred to as CL-82198 hydrochloride, is a compound notable for its selective inhibition of matrix metalloproteinase-13 (MMP-13). This enzyme is implicated in various pathological conditions, including arthritis and cancer metastasis. The biological activity of this compound has been the subject of extensive research, highlighting its potential therapeutic applications.
This compound acts primarily as a selective inhibitor of MMP-13 by binding to the enzyme's S1' pocket. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's ability to cleave collagen and other extracellular matrix components. The selective inhibition of MMP-13 is crucial for therapeutic strategies targeting diseases characterized by excessive matrix degradation.
Key Findings:
- Inhibition Specificity : In vitro studies have demonstrated that this compound effectively inhibits MMP-13 activity while exhibiting minimal inhibitory effects on other MMPs such as MMP-1 and MMP-9 .
- Therapeutic Potential : The compound's ability to reduce MMP-13 activity suggests potential applications in treating osteoarthritis and certain cancers where MMP-13 plays a significant role .
Research Studies and Case Studies
Several studies have investigated the biological activity of this compound, focusing on its effects on cell migration, invasion, and cartilage degradation.
Study Overview:
- In Vitro Inhibition : A study demonstrated that this compound significantly inhibited MMP-13 activity in cultured chondrocytes, leading to reduced degradation of cartilage components .
- Cell Migration Studies : Research involving cancer cell lines showed that inhibition of MMP-13 by this compound decreased cell migration and invasion, indicating its potential role in cancer therapy .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds based on their structural features and biological activities:
| Compound Name | CAS Number | Key Features | Selectivity |
|---|---|---|---|
| CL 82198 hydrochloride | 1188890-36-X | Selective inhibitor of MMP-13 | High |
| 6-hydroxy-3-methyl-7-morpholin-4-ylmethyl-benzofuran | 25157-54-4 | Hydroxylated derivative | Moderate |
| N-(4-piperidinobutyl)-1-benzofuran-2-carboxamide | 1188890-36-X | Piperidine instead of morpholine | Low |
This comparison highlights the unique selectivity profile of this compound against MMPs, particularly MMP-13, which may not be observed in other similar compounds.
Safety and Toxicity Profile
While initial studies suggest that this compound exhibits minimal cytotoxicity at relevant concentrations, comprehensive safety data is still under investigation. Further research is necessary to fully understand its safety profile in vivo, including potential side effects and interactions with other medications .
Q & A
Q. What are the recommended synthetic routes for N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide hydrochloride, and how can intermediates be optimized?
Answer:
- Core Synthesis : The compound can be synthesized via a two-step approach:
- Formation of the benzofuran-2-carboxylic acid derivative : Benzofuran-2-carboxylic acid is activated using coupling reagents (e.g., EDC/HCl) for amide bond formation.
- Amine coupling : React the activated acid with 4-(4-morpholinyl)butan-1-amine. The reaction typically proceeds in anhydrous DMF or THF under inert conditions .
- Optimization :
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for free base: C₁₈H₂₃N₂O₃⁺, calc. 315.1709) .
Q. How does the hydrochloride salt form influence solubility and stability in biological assays?
Answer:
- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) compared to the free base, facilitating in vitro assays.
- Stability : Store lyophilized powder at -20°C; reconstituted solutions are stable for 48 hours at 4°C. Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. What strategies are employed to elucidate structure-activity relationships (SAR) for benzofuran-morpholine derivatives in receptor binding studies?
Answer:
- Targeted Modifications :
- Morpholine Ring : Replace morpholine with piperazine or thiomorpholine to assess impact on receptor affinity (e.g., α7 nicotinic acetylcholine receptors) .
- Butyl Linker : Shorten or functionalize the linker (e.g., hydroxylation) to evaluate steric effects.
- Biological Assays :
- Radioligand Binding : Use [³H]-epibatidine for α4β2 nAChR competition assays.
- Electrophysiology : Measure ion flux in HEK-293 cells expressing human nAChR subtypes .
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
Answer:
- Model-Specific Factors :
- Cell Lines : Differences in receptor subtype expression (e.g., SH-SY5Y vs. PC12 cells) may explain variability. Validate using CRISPR-edited isogenic lines.
- Pharmacokinetics : Assess metabolic stability (e.g., liver microsomes) to identify species-specific clearance rates.
- Data Harmonization : Use orthogonal assays (e.g., SPR for binding kinetics, in vivo behavioral tests) to cross-validate findings .
Q. What in vivo experimental designs are optimal for evaluating the neuropharmacological potential of this compound?
Answer:
- Dose Optimization : Conduct dose-response studies in rodents (e.g., 1–30 mg/kg i.p.) to establish therapeutic windows.
- Behavioral Models :
- Cognitive Function : Morris water maze for spatial memory (α7 nAChR agonists improve performance).
- Neuroprotection : MPTP-induced Parkinson’s model to assess dopaminergic neuron survival.
- Biomarker Analysis : Measure acetylcholine levels in cerebrospinal fluid via LC-MS .
Methodological Challenges
Q. How should researchers address low synthetic yields during scale-up of the butyl-morpholine intermediate?
Answer:
- Reaction Optimization :
- Catalysis : Use Pd/C for hydrogenation of nitro intermediates to amines (yield improvement from 45% to 72%).
- Solvent Effects : Switch from THF to DCM for better amine solubility.
- Process Analytics : Monitor reaction progress via inline FTIR to identify side products early .
Q. What computational tools are recommended for predicting off-target interactions of this compound?
Answer:
- Docking Simulations : Use AutoDock Vina to screen against ChEMBL databases (focus on GPCRs and ion channels).
- Machine Learning : Apply DeepChem models trained on Tox21 datasets to predict hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
